molecular formula C18H23ClN2O2S2 B2994950 5-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide CAS No. 955777-75-0

5-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2994950
CAS RN: 955777-75-0
M. Wt: 398.96
InChI Key: WNWMOAIIYKVXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H23ClN2O2S2 and its molecular weight is 398.96. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vasodilatory Activity

A series of aromatic sulfonamides, specifically N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, were synthesized and demonstrated significant vasodilatory actions. These compounds were evaluated in vivo, showing increases in arterial blood flow in dogs after local injection. Such studies indicate the potential of sulfonamide derivatives in developing cardiovascular drugs (Morikawa, Sone, & Asano, 1989).

Antimicrobial and Antiviral Activities

Another study introduced novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines as dual inhibitors of Mycobacterium tuberculosis and influenza virus. This research highlights the dual therapeutic potential of such compounds, offering a foundation for developing newer drugs targeting both tuberculosis and influenza (Marvadi et al., 2019).

Cytotoxic Activities

Sulfonamide derivatives have also been studied for their cytotoxic activities against various cancer cell lines. For instance, novel sulfonamide derivatives were synthesized and screened in vitro for anticancer activity against breast and colon cancer cell lines. Such studies contribute to the search for more effective cancer treatments (Ghorab, Alsaid, Al-Dhfyan, & Arafa, 2015).

Ocular Hypotensive Activity

Research on 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and its isomers explored their topical ocular hypotensive activity in glaucoma models. This work underscores the potential of sulfonamide derivatives in treating glaucoma by optimizing inhibitory potency against carbonic anhydrase while minimizing side effects (Prugh et al., 1991).

properties

IUPAC Name

5-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2S2/c1-2-11-21-12-3-4-15-13-14(5-6-16(15)21)9-10-20-25(22,23)18-8-7-17(19)24-18/h5-8,13,20H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWMOAIIYKVXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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